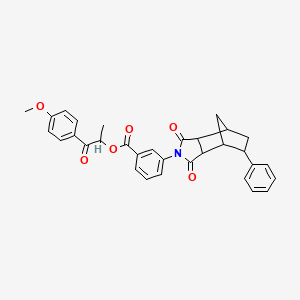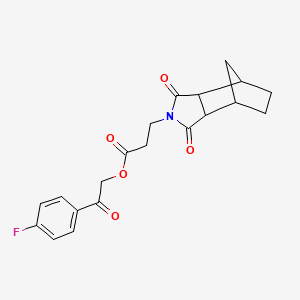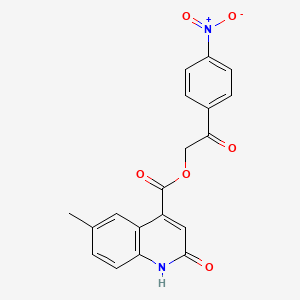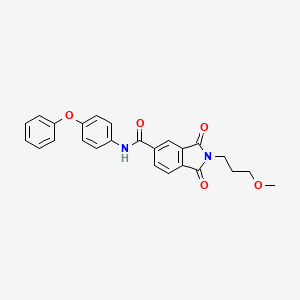![molecular formula C14H10BNO3 B12469898 4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile CAS No. 906673-25-4](/img/structure/B12469898.png)
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile, also known as crisaborole, is a non-steroidal topical anti-inflammatory compound. It is primarily used for the treatment of mild to moderate atopic dermatitis and psoriasis. This compound is a member of the benzoxaborole class, which is known for its unique boron-containing structure that facilitates skin penetration and binding to specific enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile involves a one-pot synthesis method. The process starts with the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to obtain the final product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of specific intermediates and reaction conditions allows for the efficient production of crisaborole with excellent purity and good yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted products .
Wissenschaftliche Forschungsanwendungen
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a scaffold in organic synthesis and molecular recognition studies.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: It is used as a topical treatment for atopic dermatitis and psoriasis due to its anti-inflammatory properties.
Industry: The compound’s unique structure makes it valuable in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
The mechanism of action of 4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that regulates inflammatory cytokine production. By inhibiting PDE4, the compound increases the levels of cyclic adenosine monophosphate (cAMP), leading to reduced inflammation. This mechanism is particularly effective in treating skin conditions like atopic dermatitis and psoriasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690): Used as an antifungal agent.
2-ethoxy-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]benzonitrile: Another PDE4 inhibitor with similar properties.
6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-(2-isopropoxyethoxy)benzonitrile: Studied for its anti-inflammatory effects
Uniqueness
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile stands out due to its specific inhibition of PDE4 and its effectiveness as a topical treatment for skin conditions. Its boron-containing structure enhances skin penetration and enzyme binding, making it a valuable compound in dermatological treatments .
Eigenschaften
CAS-Nummer |
906673-25-4 |
|---|---|
Molekularformel |
C14H10BNO3 |
Molekulargewicht |
251.05 g/mol |
IUPAC-Name |
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-1-4-12(5-2-10)19-13-6-3-11-9-18-15(17)14(11)7-13/h1-7,17H,9H2 |
InChI-Schlüssel |
IQBSCLXAECVABP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=CC=C(C=C3)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12469818.png)
![2,8,14,20-Tetrabutylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B12469824.png)
![6,6'-[Benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(1,3,5-triazine-2,4-diamine)](/img/structure/B12469838.png)

![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12469852.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12469860.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12469863.png)

![3-acetylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469877.png)

![7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B12469881.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12469888.png)
![5-[6-(3-Methoxy-3-oxetanyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-2-pyrimidinamine](/img/structure/B12469891.png)
